Cnidicin

准备方法

合成路线和反应条件

鬼臼毒素可以通过各种化学反应合成,这些反应涉及适当前体的偶联。 一种常见的方法是使用呋喃香豆素作为起始材料,它经历一系列反应,包括烷基化和环化,形成所需的产物 .

工业生产方法

鬼臼毒素的工业生产通常涉及从当归根中提取该化合物。 提取过程包括溶剂萃取、纯化和结晶以获得高纯度的鬼臼毒素 .

化学反应分析

反应类型

鬼臼毒素经历几种类型的化学反应,包括:

氧化: 鬼臼毒素可以被氧化形成各种氧化衍生物。

还原: 还原反应可以将鬼臼毒素转化为具有不同官能团的还原形式。

取代: 鬼臼毒素可以发生取代反应,其中官能团被其他基团取代。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤素和烷基化试剂等试剂。

主要形成的产物

科学研究应用

鬼臼毒素在科学研究中有广泛的应用,包括:

化学: 用作合成其他香豆素衍生物的前体。

生物学: 研究其对肥大细胞脱颗粒和一氧化氮生成的影响。

医学: 研究其潜在的抗过敏和抗炎特性。

工业: 用于开发药物和其他生物活性化合物

作用机制

鬼臼毒素通过抑制肥大细胞的脱颗粒和RAW 264.7细胞中一氧化氮的生成发挥作用。 该化合物靶向参与这些过程的特定分子途径,包括抑制一氧化氮合酶的表达 .

相似化合物的比较

鬼臼毒素由于其对肥大细胞脱颗粒和一氧化氮生成的特异性抑制作用,在香豆素衍生物中是独一无二的。类似的化合物包括:

- 异当归素

- 当归素

- 氧化藁本内酯

- 鬼臼毒灵

属性

IUPAC Name |

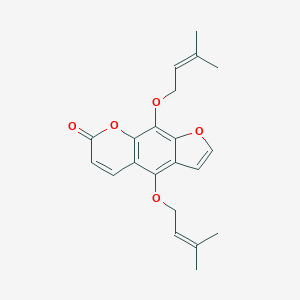

4,9-bis(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-13(2)7-10-23-18-15-5-6-17(22)26-20(15)21(25-11-8-14(3)4)19-16(18)9-12-24-19/h5-9,12H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMDOAWWVCOEDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OCC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of Cnidicin?

A1: this compound has shown promising inhibitory effects on two key inflammatory processes:

- Mast cell degranulation: this compound significantly inhibited the release of β-hexosaminidase, a marker of degranulation, from cultured RBL-2H3 mast cells in a dose-dependent manner []. This suggests potential anti-allergic properties.

- Nitric oxide (NO) production: this compound effectively inhibited nitric oxide production in activated RAW 264.7 macrophages []. This points towards potential anti-inflammatory applications.

Q2: What is the mechanism behind this compound's anti-inflammatory effects?

A2: While the exact mechanism requires further investigation, research suggests that this compound might exert its anti-inflammatory effects through:

- Suppression of NO synthase expression: this compound was found to inhibit the expression of nitric oxide synthase in RAW264.7 cells [], which is a key enzyme responsible for NO production.

Q3: Does this compound demonstrate anti-cancer activity?

A3: While not directly addressed in the provided research on this compound, studies on structurally similar furanocoumarins isolated from the same plant, Angelica koreana, have shown antiproliferative effects on various human tumor cell lines []. This suggests that further research into this compound's potential anti-cancer properties could be warranted.

Q4: What is the most effective method for extracting this compound?

A4: Research suggests that the heating backflow method with ethanol is an effective method for extracting this compound from Fructus Cnidii []. Optimizing parameters such as ethanol concentration, extraction time, and temperature is crucial for maximizing yield.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

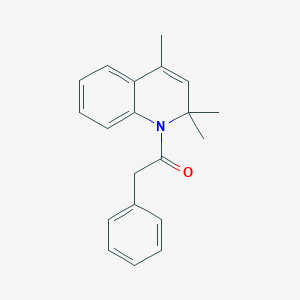

![3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187176.png)

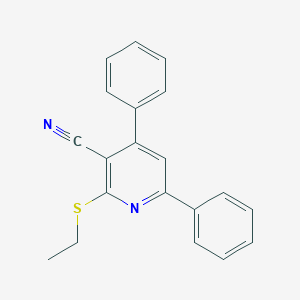

![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)

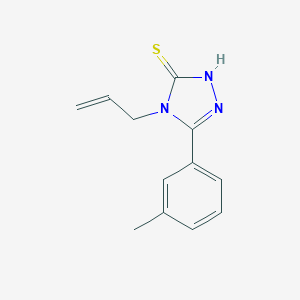

![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)

![(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone](/img/structure/B187192.png)